Alpha-D-Digitoxopyranose is a carbohydrate belonging to the class of glycosides, specifically a C-glycoside, where the sugar moiety is linked to an aromatic or aliphatic structure through a carbon-carbon bond. This compound is derived from digitoxin, a cardiac glycoside known for its medicinal properties. The molecular formula of alpha-D-digitoxopyranose is with a molecular weight of approximately 148.16 Daltons .
Alpha-D-digitoxopyranose can be sourced from plants that produce cardiac glycosides, particularly those in the Digitalis genus. It is classified as a monosaccharide and more specifically as a pyranose form of digitoxopyranose, which indicates it has a six-membered ring structure typical of many sugars. This classification places it within the broader category of carbohydrates, which are vital for various biological functions.
The synthesis of alpha-D-digitoxopyranose can be achieved through several methods:
These synthetic routes often require careful control of reaction conditions to ensure high yields and selectivity towards the desired anomeric form.
The structure of alpha-D-digitoxopyranose features a six-membered pyranose ring with hydroxyl groups attached at specific positions. The SMILES representation is C[C@@H]1([C@@H](O)[C@@H](O)CC(O)O1)
, indicating the stereochemistry at various carbon centers .
Alpha-D-digitoxopyranose participates in various chemical reactions typical for carbohydrates:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action of alpha-D-digitoxopyranose primarily relates to its role as part of cardiac glycosides like digitoxin. It exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells, leading to increased intracellular sodium levels, which in turn promotes calcium influx through sodium-calcium exchange mechanisms. This results in enhanced myocardial contractility, making it valuable in treating heart conditions such as atrial fibrillation and heart failure.
These properties are essential for understanding its behavior in biological systems and its potential therapeutic applications.
Alpha-D-digitoxopyranose has several applications in scientific research and medicine:
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.:
CAS No.: 80751-52-6
CAS No.: 25291-67-2